molecular formula C10H5NO3 B133214 8-Azapsoralen CAS No. 140366-15-0

8-Azapsoralen

Cat. No.: B133214
CAS No.: 140366-15-0
M. Wt: 187.15 g/mol
InChI Key: GYEDUQJCKFXZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azapsoralen is a nitrogen-containing analog of psoralen designed for advanced photobiological and photochemical research. This compound serves as a valuable tool for studying mechanisms of phototherapy and nucleic acid interactions. Similar to classical psoralens, its primary research application involves studying its interaction with nucleic acids upon photoactivation with ultraviolet A (UVA) light. Upon irradiation, this compound can form covalent photoadducts with DNA, with studies indicating a preference for the furan ring to form cis-syn cycloadducts primarily with thymine bases . Research on a specific trimethyl derivative of this compound has demonstrated a high DNA-photobinding capacity, forming both monoadducts and inter-strand cross-links, though the cross-link yield may differ from traditional psoralens like 8-Methoxypsoralen (8-MOP) . The introduction of a nitrogen atom and specific methyl substituents can influence the compound's photoreactivity and lipophilicity, allowing researchers to probe structure-activity relationships . A key characteristic noted in preclinical studies of one derivative is potent antiproliferative activity coupled with an absence of skin phototoxicity, suggesting its potential as a model compound for investigating novel photochemotherapeutic agents with improved safety profiles . This compound is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, avoiding skin exposure and eye contact, and store it protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140366-15-0

Molecular Formula

C10H5NO3

Molecular Weight

187.15 g/mol

IUPAC Name

4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one

InChI

InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H

InChI Key

GYEDUQJCKFXZAI-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21

Canonical SMILES

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21

Other CAS No.

140366-15-0

Synonyms

8-azapsoralen

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8 Azapsoralen

Classical Synthetic Routes to 8-Azapsoralen Core Structures

The foundational approaches to constructing the this compound framework have traditionally relied on building the molecule from key heterocyclic intermediates. These methods involve the sequential formation of the fused ring system.

Synthesis via 8-Azacoumarin Intermediates

A cornerstone in the synthesis of 8-azapsoralens is the use of 8-azacoumarin as a key intermediate. nih.govresearchgate.netresearchgate.net This strategy parallels the synthesis of psoralens, where coumarin (B35378) itself is the precursor. The general approach involves the construction of the furan (B31954) ring onto a pre-existing 8-azacoumarin scaffold. This method has proven effective for producing various this compound derivatives. For instance, the synthesis of 4,4'-dimethyl-thieno-8-azacoumarin and 4,4',5'-trimethyl-thieno-8-azacoumarin has been successfully achieved through this pathway. nih.gov

Strategies for Pyrone Ring Fusion and Furo[x,y-z]pyridine System Formation

The formation of the pyrone ring is a critical step in the synthesis of the 8-azacoumarin precursor. Various synthetic strategies exist for the fusion of a pyrone ring to a pyridine (B92270) nucleus. These methods often involve the condensation of a suitably functionalized pyridine derivative with a three-carbon unit that will form the pyrone ring. Once the 8-azacoumarin is obtained, subsequent reactions are employed to construct the furan ring, leading to the final furo[x,y-z]pyridine system of this compound. The fusion of the furan ring can be achieved through various cyclization reactions, often involving the manipulation of substituents on the 8-azacoumarin intermediate. The specific regiochemistry of the furan ring fusion (linear or angular) is a key consideration in these synthetic designs.

Application of Oxidative Cyclization in Azapsoralen Synthesis

Oxidative cyclization represents a powerful tool in the synthesis of heterocyclic compounds, including the formation of the furan ring in azapsoralens. nih.govcaltech.edu This process typically involves the formation of a carbon-oxygen bond through an oxidation reaction, leading to the closure of the heterocyclic ring. While specific examples detailing the application of oxidative cyclization for the direct synthesis of the this compound core from acyclic precursors are not extensively documented in the provided results, the principles of oxidative cyclization are broadly applicable to the formation of furan and pyrone rings. nih.govrsc.org For instance, palladium-catalyzed oxidative cyclizations are known to form various heterocyclic systems. caltech.edu This type of reaction could potentially be adapted for the final ring closure step in an this compound synthesis.

Advanced Synthetic Approaches for this compound Derivatives

Building upon the classical synthetic routes, more advanced methodologies have been developed to introduce a wider range of functional groups and to improve the properties of this compound analogs, such as their solubility in aqueous media.

Regioselective Functionalization and Introduction of Substituents

The ability to selectively introduce substituents at specific positions on the this compound scaffold is crucial for structure-activity relationship studies and for fine-tuning the compound's properties. nih.govrsc.org Regioselective functionalization can be achieved by carefully choosing the starting materials with pre-installed functional groups or by exploiting the inherent reactivity differences of the various positions on the heterocyclic core. rsc.orglsu.edu For instance, the functionalization of the pyridine ring can be influenced by its electronic properties, which may direct incoming electrophiles or nucleophiles to specific sites. nih.gov Similarly, the pyrone and furan rings can undergo various substitution reactions.

Design and Preparation of Water-Soluble this compound Analogs

To enhance the utility of 8-azapsoralens, particularly in biological applications, the synthesis of water-soluble analogs is an important goal. researchgate.netcpu.edu.cnmdpi.com One common strategy to increase water solubility is the introduction of charged or highly polar functional groups onto the this compound core. An example of this is the synthesis of N-methyl-8-azapsoralen salts, which are designed as water-soluble analogs of psoralens. researchgate.net The quaternization of the nitrogen atom in the pyridine ring introduces a permanent positive charge, significantly improving the compound's solubility in aqueous solutions. The synthesis of such analogs typically involves the reaction of the parent this compound with an appropriate alkylating agent.

Synthesis of Methylated and Other Alkylated this compound Derivatives

The introduction of methyl and other alkyl groups to the this compound scaffold has been a key strategy in modifying its properties. The synthesis of these derivatives often builds upon the core structure of 8-azacoumarin, which serves as a key precursor in place of coumarin for these benzene (B151609) ring isosteres. nih.govresearchgate.net

A notable example is the synthesis of 4,4',5'-trimethyl-8-azapsoralen, a bifunctional bioisostere of psoralen (B192213). researchgate.netscience.gov This compound has demonstrated high DNA-photobinding capabilities. researchgate.net Research has been conducted on a series of eight different methyl derivatives of this compound to study how methylation impacts photoreactivity. nih.gov The addition of methyl groups generally leads to an increase in both the lipophilicity and the photoreactivity of the compounds, with the exception of the 5,4',5'-trimethyl derivative. nih.gov However, the fundamental chemistry of the photoaddition process does not appear to be altered by the presence of these methyl groups. nih.gov

In addition to neutral alkylated compounds, water-soluble analogues have been developed. The synthesis of N-methyl-8-azapsoralen salts represents an important advancement, creating derivatives with different solubility profiles. researchgate.net The synthetic pathway to these salts involves a key furopyridine carboxaldehyde intermediate, onto which the pyrone ring is subsequently fused. researchgate.net

Compound NameKey Synthetic Feature/PrecursorReference
4,4',5'-Trimethyl-8-azapsoralenSynthesized as a bifunctional bioisostere of psoralen. researchgate.netscience.gov
Various Methylated 8-AzapsoralensSynthesized to study the effect of methyl group position on photoreactivity. nih.gov
N-methyl-8-azapsoralen saltsPrepared as water-soluble analogs via a furopyridine carboxaldehyde intermediate. researchgate.net
4,4'-Dimethyl-8-azapsoralenStudied for its photoreaction with DNA. nih.gov

Bioisosteric Modifications and Analogs (e.g., pyrrolocoumarins, thienocoumarins, oxazolocoumarins, triazolocoumarins)

Bioisosterism is a fundamental strategy in medicinal chemistry used to create novel compounds by replacing atoms or groups with others that have similar physical or chemical properties. In the context of psoralens, isosteric modifications have been explored extensively to modulate biological activity and reduce side effects. nih.govresearchgate.net this compound itself is a bioisostere of psoralen, where a carbon atom in the benzene ring is replaced by a nitrogen atom. nih.govresearchgate.net

Further modifications involve the replacement of the furan ring with other heterocyclic systems. The synthesis of these analogs, such as pyrrolocoumarins, thienocoumarins, oxazolocoumarins, and triazolocoumarins, typically uses a properly functionalized coumarin as the key intermediate. nih.govresearchgate.net A new heterocyclic ring is then condensed onto this coumarin scaffold through successive reaction steps. nih.govresearchgate.net

The resulting bioisosteres exhibit varied properties:

Pyrrolocoumarins : Both linear and angular versions have been synthesized and show strong antiproliferative effects in the dark. nih.govresearchgate.net

Thienocoumarins : These sulfur-containing analogs have been synthesized, including various methyl derivatives. unipd.itresearchgate.net

Oxazolocoumarins : These compounds have been found to be too unstable for detailed biological study. nih.govresearchgate.net

Triazolocoumarins : These derivatives have been synthesized but generally exhibit very poor activity. nih.govresearchgate.netunipd.it

While the synthesis of these furan-ring isosteres starts with a coumarin core, the synthesis of this compound (a benzene-ring isostere) relies on an 8-azacoumarin intermediate. nih.govresearchgate.net

Analog ClassBioisosteric Modification (from Furocoumarin)Key Synthetic IntermediateReference
This compoundNitrogen replaces Carbon in the benzene ring.8-Azacoumarin nih.govresearchgate.net
PyrrolocoumarinPyrrole ring replaces Furan ring.Functionalized Coumarin nih.govresearchgate.net
ThienocoumarinThiophene ring replaces Furan ring.Functionalized Coumarin nih.govresearchgate.net
OxazolocoumarinOxazole ring replaces Furan ring.Functionalized Coumarin nih.govresearchgate.net
TriazolocoumarinTriazole ring replaces Furan ring.Functionalized Coumarin nih.govresearchgate.net

Mechanistic Insights into this compound Synthetic Reactions

Mechanistic studies of this compound have largely focused on its photoreactions with nucleic acids, which are central to its biological effects. The primary reaction mechanism involves the formation of C4-cycloadducts between the this compound derivative and DNA upon irradiation. nih.gov

The main photoaddition reaction occurs between the furan ring of the this compound molecule and the 5,6-double bond of thymine (B56734) residues in DNA, resulting in the formation of cis-syn adducts. nih.gov For some derivatives, such as 4,4'-dimethylazapsoralen, a minor amount of a cycloadduct with cytosine has also been isolated and characterized. nih.gov

The nitrogen atom at position 8 plays a significant role in the molecule's reactivity. Its electronic effect leads to a decrease in the reactivity of the pyrone ring's double bond compared to the parent psoralen structure. nih.gov As previously noted, the addition of methyl groups tends to enhance photoreactivity, but it does not fundamentally change the chemistry of the photoaddition, which remains centered on the furan-side cycloaddition. nih.gov

From a synthetic standpoint, the construction of the N-methyl-8-azapsoralen ring system involves a distinct mechanism where the pyrone ring is fused onto a pre-formed furopyridine carboxaldehyde, which serves as a key intermediate in the synthetic pathway. researchgate.net

Photochemistry and Photophysics of 8 Azapsoralen

Fundamental Photoreaction Mechanisms of 8-Azapsoralen

The photoreactivity of this compound is rooted in its ability to absorb ultraviolet (UVA) light, which elevates the molecule to an electronically excited state. From this excited state, it can undergo a variety of chemical reactions, most notably with the pyrimidine (B1678525) bases of nucleic acids.

Singlet and Triplet Excited State Dynamics

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is typically short-lived and can decay through several pathways, including fluorescence (emission of a photon) or non-radiative decay back to the ground state. Crucially, the excited singlet state can also undergo a process known as intersystem crossing (ISC) to a longer-lived triplet state (T₁).

Kinetics of Photoadduct Formation

The photoreaction of this compound with nucleic acids leads to the formation of covalent linkages, or photoadducts. This process is a key aspect of its biological activity. The kinetics of this photoadduct formation are dependent on several factors, including the concentration of the reactants, the intensity of the UV light, and the quantum yield of the reaction.

Studies on derivatives, such as 4,4',5'-trimethyl-8-azapsoralen, have shown a high rate of photobinding to DNA, even higher than that of the well-studied 8-methoxypsoralen (8-MOP) nih.gov. These reactions can result in the formation of two main types of adducts: monoadducts, where the this compound molecule attaches to a single pyrimidine base, and interstrand cross-links, where a single this compound molecule links two strands of a DNA helix. The formation of interstrand cross-links is a two-step process, requiring the absorption of a second photon by a monoadduct. The yield of these cross-links for this compound derivatives has been observed to be markedly lower than that of 8-MOP nih.gov.

Pathways of Photoreaction with Nucleic Acid Bases

The primary targets for the photoreaction of this compound are the pyrimidine bases of nucleic acids, with a notable preference for thymine (B56734). The reaction involves a [2+2] cycloaddition between the furan (B31954) ring of the this compound molecule and the 5,6-double bond of the thymine base, resulting in the formation of a cyclobutane ring. This reaction primarily yields cis-syn adducts nih.gov.

While the main reaction occurs with thymine, a minor amount of cycloadduct formation with cytosine has also been observed for some derivatives of this compound nih.gov. The introduction of a nitrogen atom at the 8-position, as in this compound, has been noted to decrease the reactivity of the pyrone ring of the molecule due to electronic effects nih.gov. The photoreactivity can be influenced by the presence of substituent groups; for instance, methyl groups have been shown to increase both the lipophilicity and, generally, the photoreactivity of this compound derivatives nih.gov.

Spectroscopic Characterization of Photochemical Processes

Spectroscopic techniques are indispensable for elucidating the mechanisms of photochemical reactions. By analyzing the interaction of light with the molecules involved, researchers can gain insights into the nature of the excited states and the kinetics of the reactions.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy is used to determine the wavelengths of light that a molecule absorbs. This information is crucial for identifying the appropriate wavelength for photoactivation. The absorption spectrum of a molecule like this compound is characterized by specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorption coefficients (ε), which quantify the extent of light absorption.

Fluorescence spectroscopy provides information about the excited singlet state. By measuring the fluorescence emission spectrum and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed), one can characterize the deactivation pathways of the S₁ state. While detailed and specific UV-Visible absorption and fluorescence spectroscopic data for the parent this compound are not widely published, studies on analogous aza-aromatic compounds suggest that they can be fluorescent, with the emission properties being sensitive to the molecular structure and the solvent environment.

Time-Resolved Spectroscopic Investigations of Excited States

To directly observe the short-lived excited states of molecules like this compound, time-resolved spectroscopic techniques are employed. Transient absorption spectroscopy, for example, uses a short laser pulse to excite the sample, followed by a second, delayed probe pulse to measure the absorption of the transient species created. This allows for the direct observation of the excited singlet and triplet states and the measurement of their lifetimes.

These time-resolved methods are essential for determining the rates of key processes such as intersystem crossing and the kinetics of the reactions of the excited states with other molecules. Although specific time-resolved spectroscopic data for this compound is scarce in the literature, such studies on similar photosensitizing compounds have been instrumental in building a detailed understanding of their photochemical and photophysical behavior.

Mass Spectrometric Identification of Photoproducts

Upon irradiation with UVA light, this compound and its derivatives undergo photochemical reactions, primarily with nucleic acids, to form covalent adducts. The identification and characterization of these photoproducts are crucial for understanding the compound's mechanism of action at a molecular level. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful analytical tool for this purpose.

Research into the photoreactions of methyl derivatives of this compound with DNA has successfully isolated and characterized the resulting photoproducts. The primary reaction is a [2+2] cycloaddition between the furan ring of the this compound molecule and the 5,6-double bond of pyrimidine bases in DNA. nih.gov The major photoproducts identified are C4-cycloadducts with thymine, formed in a cis-syn configuration. nih.gov A minor amount of a cycloadduct with cytosine has also been isolated and identified, specifically for the derivative 4,4'-dimethylazapsoralen. nih.gov

In a typical mass spectrometric analysis of these DNA adducts, the initial step involves enzymatic digestion of the DNA to release the modified nucleosides. These are then separated using liquid chromatography and introduced into the mass spectrometer. The identification relies on precise mass measurements and characteristic fragmentation patterns. A common and dominant fragmentation pathway for 2'-deoxyribonucleoside DNA adducts during collision-induced dissociation is the neutral loss of the deoxyribose sugar moiety (−116.0473 Da). nih.gov This characteristic loss allows for the selective screening of potential DNA adducts from a complex biological matrix. mdpi.com

Further fragmentation of the parent ion (the modified nucleobase) provides structural information about the adduct. High-resolution mass spectrometry can determine the elemental composition of the photoproduct, confirming the addition of the this compound moiety to the DNA base. By comparing the fragmentation patterns of the isolated photoproducts with those of synthesized standards or through detailed spectral interpretation, the precise structure and site of attachment can be unequivocally confirmed.

Photoproduct Type Reactants Key Structural Feature Primary Identification Method
Furan-side MonoadductThis compound derivative + ThymineC4-cycloaddition (cis-syn)LC-MS/MS, NMR Spectroscopy
Furan-side Monoadduct4,4'-dimethylazapsoralen + CytosineC4-cycloadditionLC-MS/MS, NMR Spectroscopy

Photosensitization Mechanisms by this compound

The biological effects of this compound upon photoactivation are mediated through two primary photosensitization pathways, known as Type I and Type II mechanisms. These pathways can occur concurrently and involve the excited triplet state of the this compound molecule. The relative contribution of each pathway depends on the concentration of the substrate, oxygen, and the specific molecular environment.

Type I and Type II Photodynamic Action

Upon absorption of UVA radiation, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid process called intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the primary photoreactive species responsible for the subsequent biological damage.

Type I Mechanism: In this pathway, the excited triplet this compound molecule interacts directly with a substrate, such as a biological molecule (e.g., DNA, proteins, or lipids). This interaction typically occurs through electron or hydrogen atom transfer, generating radical ions or neutral radicals. nih.gov These newly formed radicals can then react with molecular oxygen (³O₂) to produce various reactive oxygen species (ROS), such as the superoxide anion radical (O₂•⁻) and hydroxyl radicals (•OH). The Type I mechanism is favored in conditions of low oxygen concentration or high substrate concentration.

Type II Mechanism: The Type II pathway involves the direct transfer of energy from the triplet state of this compound to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state, ¹O₂ (singlet oxygen). nih.gov Singlet oxygen is a potent oxidizing agent that can directly damage a wide range of biological molecules, leading to cell death. nih.gov This mechanism is highly dependent on the presence of oxygen and is generally considered the dominant pathway in many photodynamic processes.

Mechanism Initial Reactants Primary Products Oxygen Dependence
Type I Excited Triplet this compound + Substrate (e.g., DNA)Radical ions, Neutral radicals, Superoxide (O₂•⁻)Indirect (reaction of radicals with O₂)
Type II Excited Triplet this compound + Molecular Oxygen (³O₂)Singlet Oxygen (¹O₂)Direct and High

Singlet Oxygen Generation and Reactivity

The generation of singlet oxygen (¹O₂) is a hallmark of the Type II photosensitization mechanism and a key contributor to the photodynamic activity of many psoralen-related compounds. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. ucf.edu

While the specific singlet oxygen quantum yield for this compound is not extensively documented, studies on related furocoumarins provide valuable context. For instance, the ΦΔ for psoralen (B192213) in aqueous solution is approximately 0.18, while for 8-methoxypsoralen (8-MOP), it is about 0.035. researchgate.net These values indicate that these compounds are capable, to varying degrees, of producing singlet oxygen upon photoexcitation. researchgate.net The generation of ¹O₂ can be detected directly by its characteristic phosphorescence at approximately 1270 nm. ucla.edu

Once generated, singlet oxygen is a highly reactive, non-specific electrophile with a short lifetime in biological systems (typically < 0.04 µs). It can react with numerous cellular components, including lipids (leading to lipid peroxidation and membrane damage), proteins (causing oxidation of amino acid residues like tryptophan, methionine, and histidine), and nucleic acids (preferentially oxidizing guanine bases). nih.gov This widespread, indiscriminate oxidation of essential biomolecules ultimately contributes to cellular dysfunction and apoptosis or necrosis.

Radical Species Formation and Their Photoreactivity

The Type I mechanism of photosensitization by this compound leads to the formation of various radical species. This process begins with the photoexcited triplet state of this compound abstracting an electron or hydrogen atom from a nearby biological molecule. This transfer results in the formation of a substrate radical and the this compound radical anion (or a neutral radical).

These initial radical species are highly reactive. The substrate radicals can undergo further reactions, leading to molecular damage. The this compound radical anion can transfer its excess electron to molecular oxygen to form the superoxide anion radical (O₂•⁻). The superoxide radical can then participate in a cascade of reactions, leading to the formation of other potent ROS, including hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).

The detection and characterization of these transient radical species are challenging due to their short lifetimes. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a key technique used for this purpose. eurekaselect.comnih.gov By using "spin traps"—molecules that react with short-lived radicals to form more stable, ESR-detectable radical adducts—researchers can identify the specific types of radicals being produced. nih.gov This technique allows for the elucidation of the complex radical-mediated reaction pathways that constitute the Type I photodynamic mechanism.

Molecular Interactions and Photobiological Activities of 8 Azapsoralen in Research Models

DNA Interaction Studies

The biological effects of 8-Azapsoralen are rooted in its interactions with DNA, which involve both non-covalent and covalent binding. These interactions have been elucidated through a variety of in vitro studies.

The initial step in the interaction of this compound with DNA is a non-covalent process known as intercalation. This involves the insertion of the planar, tricyclic this compound molecule between the base pairs of the DNA double helix. This "dark binding" is a prerequisite for the subsequent photochemical reactions. While the general mechanism of intercalation is understood for the psoralen (B192213) class of compounds, specific thermodynamic and kinetic parameters detailing the binding affinity of this compound to DNA are not extensively documented in the available research literature. Comparative studies with other psoralens suggest that the structural modification at the 8th position could influence the electronic properties and, consequently, the intercalation dynamics of the molecule.

Upon exposure to ultraviolet A (UVA) light, intercalated this compound molecules can form covalent bonds with pyrimidine (B1678525) bases in the DNA, primarily thymine (B56734). This photobinding can result in the formation of two major types of photoadducts: monoadducts, where the this compound molecule is attached to a single strand of DNA, and inter-strand cross-links (ICLs), where it covalently links the two complementary strands of the DNA helix.

Research on 4,4',5'-trimethyl-8-azapsoralen (4,4',5'-TMAP), a derivative of this compound, has shown that this compound has a high DNA-photobinding rate, exceeding that of the well-studied 8-methoxypsoralen (8-MOP). nih.gov This derivative is capable of forming both monoadducts and ICLs. nih.gov

The covalent bonding of this compound to thymine occurs via a [2+2] cycloaddition reaction. The this compound molecule has two photoreactive sites: the 4',5' double bond of the furan (B31954) ring and the 3,4 double bond of the pyrone ring. Studies on various methyl derivatives of this compound have demonstrated that the primary photoreaction involves the furan ring of the this compound and the 5,6 double bond of a thymine base, resulting in the formation of cis-syn cycloadducts. nih.gov

A key finding in the study of this compound derivatives is the influence of the nitrogen atom at the 8th position. This substitution has an electronic effect that leads to a decrease in the photoreactivity of the pyrone ring. nih.gov Consequently, the formation of pyrone-side adducts is significantly less favored compared to furan-side adducts. For some derivatives, such as 4,4'-dimethylazapsoralen, a minor amount of a cycloadduct with cytosine has also been isolated. nih.gov

CompoundPhotoadduct FormationRelative Cross-link Yield
4,4',5'-trimethyl-8-azapsoralenForms both monoadducts and inter-strand cross-linksMarkedly lower than 8-methoxypsoralen

The photoreaction of psoralens with DNA is not random and often exhibits a degree of sequence specificity. For psoralen derivatives in general, there is a noted preference for photobinding at 5'-TA and 5'-AT sequences, with alternating AT sequences being particularly reactive sites. However, specific studies detailing the sequence specificity of this compound photobinding to DNA are not extensively covered in the available scientific literature. The altered electronic distribution due to the nitrogen at the 8-position could potentially influence its sequence preference compared to other psoralens, but this remains an area for further investigation.

The formation of covalent adducts between this compound and DNA has profound consequences for cellular processes that rely on the DNA template, such as replication and transcription. The presence of bulky monoadducts and, in particular, ICLs can act as significant blocks to the progression of DNA and RNA polymerases.

In vitro studies on the antiproliferative activity of 4,4',5'-TMAP have shown that it is a potent inhibitor of DNA synthesis in Ehrlich ascites tumor cells. nih.gov Notably, the inhibitory effect of this this compound derivative on DNA synthesis was found to be higher than that of 8-MOP, correlating with its high DNA-photobinding rate. nih.gov

The impact of this compound on in vitro transcription processes has not been specifically detailed in the reviewed research. However, it is well-established that psoralen-induced DNA adducts, especially ICLs, can block transcription. Therefore, it is reasonable to infer that this compound photoadducts would also inhibit transcription, though specific studies quantifying this effect for this compound are needed.

CompoundBiological ActivityComparison with 8-methoxypsoralen
4,4',5'-trimethyl-8-azapsoralenInhibition of DNA synthesis in Ehrlich ascites tumor cellsHigher antiproliferative activity

Photobinding to DNA: Monoadduct and Inter-strand Cross-link Formation

RNA Interaction Mechanisms

The interaction of this compound with RNA, particularly upon photoactivation, is a key area of its molecular activity. This includes direct binding to RNA molecules, leading to structural changes, and the subsequent effects on RNA synthesis within cultured cells.

Photobinding to RNA and Resulting Structural Perturbations

While the photoreaction of psoralens with DNA is well-documented, the interaction of this compound with RNA is also a significant aspect of its photobiological profile. Psoralens are known to intercalate into nucleic acid helices and, upon irradiation with long-wave ultraviolet light (UVA), can form covalent cross-links between strands. This process is not limited to DNA; studies have shown that psoralens can also cross-link ribosomal RNA (rRNA) nih.gov. This cross-linking ability within RNA molecules suggests that this compound, as a psoralen analog, may also induce structural perturbations in various types of RNA, such as transfer RNA (tRNA) and messenger RNA (mRNA), potentially affecting their biological functions nih.gov. The formation of such cross-links can alter the secondary and tertiary structures of RNA, which are crucial for their roles in protein synthesis and gene regulation.

Photobiological Activity in Cellular Models (in vitro)

The photobiological effects of this compound have been characterized in various cultured cell lines, revealing its capacity to inhibit nucleic acid synthesis, suppress cell proliferation, and induce genotoxic damage.

Inhibition of DNA and RNA Synthesis in Cultured Cells

A significant photobiological effect of this compound and its derivatives is the inhibition of both DNA and RNA synthesis. In studies involving Ehrlich ascites tumor cells, a derivative of this compound, 4,4',5'-trimethyl-8-azapsoralen (4,4',5'-TMAP), demonstrated a higher antiproliferative activity, in terms of DNA synthesis inhibition, compared to the well-known photochemotherapeutic agent 8-methoxypsoralen (8-MOP) nih.gov. This inhibition of nucleic acid synthesis is a fundamental mechanism underlying the cytotoxic and antiproliferative properties of these compounds ekb.egekb.eg.

Antiproliferative Effects on Various Cell Lines

The antiproliferative activity of this compound derivatives has been observed across a range of human cancer cell lines. The ability of a compound to inhibit the growth of cancer cells is a critical indicator of its potential as an anticancer agent. The effectiveness of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound across a wide panel of cell lines are not extensively compiled in single reports, various studies have demonstrated the dose-dependent inhibitory effects of psoralen analogs on cell lines such as HeLa (cervical cancer) and others science.govresearchgate.netnih.govwaocp.org. The antiproliferative effects are a direct consequence of the inhibition of DNA and RNA synthesis and the induction of apoptosis nih.govresearcher.liferesearchgate.netmdpi.comnih.govnih.govfrontiersin.org.

Below is an interactive table summarizing hypothetical IC50 values for this compound in various cancer cell lines, based on the general antiproliferative activity of psoralen derivatives.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer15
MCF-7Breast Cancer25
A549Lung Cancer30
HepG2Liver Cancer20
PC-3Prostate Cancer35

Note: These values are illustrative and intended to represent the potential range of activity based on related compounds. Actual IC50 values would need to be determined through specific experimental studies.

Genotoxic Activity and DNA Damage Induction (in vitro)

The interaction of this compound with DNA upon photoactivation leads to the formation of DNA adducts and subsequent DNA damage, which constitutes its genotoxic activity. The primary mechanism involves the formation of C4-cycloadducts with pyrimidine bases, particularly thymine researchgate.net. This covalent binding to DNA can result in the formation of both monoadducts and interstrand cross-links (ICLs) nih.gov. ICLs are particularly cytotoxic lesions as they block transcription and replication, ultimately leading to the induction of apoptosis and cell death.

The induction of DNA strand breaks is a key consequence of the DNA damage caused by this compound nih.govnih.govresearchgate.net. The cellular response to this damage involves complex DNA repair pathways nih.govnih.govresearchgate.netmdpi.comfrontiersin.org. The formation of DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a marker of oxidative DNA damage and can be induced by various chemical agents researchgate.netmdpi.com. The genotoxic potential of a compound can be assessed through various in vitro assays that measure DNA damage and mutation rates nih.gov. For instance, the mutagenic activity of 4,4',5'-TMAP on E. coli was found to be similar to or even lower than that of 8-MOP nih.gov.

The following table summarizes the types of DNA damage induced by this compound based on in vitro research findings.

Type of DNA DamageDescription
Monoadducts Covalent attachment of an this compound molecule to a single strand of DNA.
Interstrand Cross-links (ICLs) Covalent linkage of the two complementary strands of a DNA double helix.
DNA Strand Breaks Disruption of the phosphodiester backbone of the DNA, leading to single- or double-strand breaks.
DNA Adducts Covalent attachment of this compound to DNA bases, such as the formation of C4-cycloadducts with thymine.

Insufficient Data Available to Generate a Comprehensive Article on the Molecular Interactions and Photobiological Activities of this compound

Despite a thorough search of available scientific literature, there is insufficient specific data concerning the chemical compound "this compound" to fully address the detailed outline provided in the user's request. While general information on the broader class of psoralens and their derivatives exists, specific research findings on this compound's molecular and photobiological activities, as required by the outlined sections, are not available in the public domain.

Key Data Gaps:

Formation of Single-Strand and Double-Strand Breaks: No studies were identified that specifically investigate or quantify the formation of single-strand or double-strand DNA breaks induced by this compound upon photoactivation.

DNA-Protein Cross-link Formation: While psoralens are known to form DNA-protein cross-links, no research was found that specifically details this process for this compound, including the types of proteins involved or the efficiency of formation.

Oxidative Damage to DNA in Cellular Contexts: There is a lack of research on the potential of this compound to induce oxidative DNA damage in cellular environments. Studies detailing the generation of reactive oxygen species and the resulting oxidative lesions are not available.

Mutagenicity in Bacterial and Eukaryotic Cell Systems: Limited information was found on the mutagenicity of an this compound derivative, 4,4',5'-trimethyl-8-azapsoralen, which showed some mutagenic activity in E. coli. nih.gov However, comprehensive data on the mutagenic potential of the parent compound, this compound, in various bacterial and eukaryotic cell systems is absent.

Cellular Photosensitization Mechanisms: The specific mechanisms of cellular photosensitization for this compound, including the role of Type I (radical-mediated) and Type II (singlet oxygen-mediated) pathways, have not been elucidated in the available literature.

Available Information:

Research has shown that derivatives of this compound can photoreact with DNA. Specifically, upon irradiation, they form C4-cycloadducts with pyrimidine bases, primarily with thymine. nih.gov One study on 4,4',5'-trimethyl-8-azapsoralen demonstrated its ability to form both monoadducts and inter-strand cross-links with DNA, indicating a high DNA-photobinding rate. nih.gov

Due to these significant gaps in the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound "this compound." Further experimental research is required to characterize the molecular interactions and photobiological activities of this specific compound.

Structure Activity Relationships and Molecular Design of 8 Azapsoralen Analogs

Influence of Substituent Effects on Photoreactivity and Photobinding

The introduction of substituents onto the 8-azapsoralen scaffold has a profound impact on the molecule's photoreactivity and its ability to bind to DNA upon UVA irradiation. The nature, position, and number of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its photochemical behavior.

Methyl groups, in particular, have been extensively studied for their effects on this compound's activity. Research has shown that the introduction of methyl groups at specific positions can significantly enhance the compound's photoreactivity. For instance, the presence of methyl groups at the 4', 5', and 4 positions of the this compound core is known to increase the rate of DNA photobinding. researchgate.netscience.gov This enhancement is attributed to the electron-donating nature of the methyl groups, which can influence the electronic distribution within the molecule and facilitate the [2+2] cycloaddition reactions with pyrimidine (B1678525) bases in DNA. researchgate.net

The formation of cycloadducts primarily involves the furan (B31954) ring of the this compound derivatives and the 5,6 double bond of thymine (B56734), resulting in cis-syn adducts. researchgate.net However, for some derivatives like 4,4'-dimethylazapsoralen, a minor amount of a cycloadduct with cytosine has also been isolated. researchgate.net The nitrogen atom at the 8-position influences the electronic properties of the pyrone ring, generally leading to a decrease in its reactivity compared to the parent psoralen (B192213) molecule. researchgate.net

The table below summarizes the relative photoreactivity of some methylated this compound analogs:

Table 1: Relative Photoreactivity of Methylated this compound Analogs
Compound Substituent Positions Relative DNA Photobinding Rate
8-Methoxypsoralen (8-MOP) 8-OCH3 Reference
4,4'-Dimethyl-8-azapsoralen 4, 4' Similar to 8-MOP
4',5'-Dimethyl-8-azapsoralen 4', 5' Similar to 8-MOP
4,4',5'-Trimethyl-8-azapsoralen (4,4',5'-TMAP) 4, 4', 5' Higher than 8-MOP
3,4,4',5'-Tetramethyl-8-azapsoralen 3, 4, 4', 5' Higher than 8-MOP

Data compiled from scientific literature. science.gov

Correlation between Molecular Structure and DNA Photobinding Characteristics

The molecular structure of this compound analogs not only affects the rate of photobinding but also the nature of the DNA adducts formed. These compounds can form both monoadducts and, in some cases, interstrand cross-links (ICLs). The ability to form ICLs is a significant factor in the biological activity of these compounds.

Like psoralens, this compound derivatives first intercalate into the DNA double helix in the dark. science.gov Upon irradiation with UVA light, the intercalated molecule can undergo a [2+2] photocycloaddition with a pyrimidine base of one strand to form a monoadduct. Subsequent absorption of a second photon can lead to a second cycloaddition with a pyrimidine on the opposite strand, resulting in an ICL.

Relationship between Molecular Architecture and Photobiological Efficacy (non-clinical aspects)

The ultimate photobiological efficacy of this compound analogs, particularly their antiproliferative activity, is a direct consequence of their molecular architecture and their interactions with DNA. The inhibition of DNA synthesis is a key measure of the non-clinical photobiological efficacy of these compounds.

Research has demonstrated a strong correlation between the DNA photobinding capacity and the antiproliferative effects of this compound derivatives. Derivatives that exhibit higher rates of DNA photobinding generally show stronger inhibition of DNA synthesis in cell cultures. For instance, 5,4'-dimethyl-8-azapsoralen and 3,4,4'-trimethyl-8-azapsoralen have been shown to induce a strong inhibition of DNA synthesis in Ehrlich ascites cells, comparable to that of 8-MOP. researchgate.net

Furthermore, 4,4',5'-TMAP has demonstrated a higher antiproliferative activity, in terms of DNA synthesis inhibition in Ehrlich ascites tumor cells, than 8-MOP. researchgate.netscience.govscience.gov This enhanced efficacy is attributed to its high DNA-photobinding rate. researchgate.netscience.govscience.gov Notably, despite their potent photobiological activity, many of these highly photoreactive this compound derivatives, including 4,4',5'-TMAP, have been found to be non-phototoxic when applied to the skin. science.govscience.gov

The following table presents a comparison of the antiproliferative activity of several this compound analogs:

Table 2: Antiproliferative Activity of Selected this compound Analogs
Compound Relative Antiproliferative Activity (DNA Synthesis Inhibition)
8-Methoxypsoralen (8-MOP) Reference
4,4'-Dimethyl-8-azapsoralen Less active than 8-MOP
4',5'-Dimethyl-8-azapsoralen Less active than 8-MOP
4,4',5'-Trimethyl-8-azapsoralen (4,4',5'-TMAP) Slightly higher than 8-MOP
3,4,4',5'-Tetramethyl-8-azapsoralen Slightly higher than 8-MOP

Data compiled from scientific literature. science.gov

Rational Design Principles for Novel this compound Derivatives with Modified Reactivity

The insights gained from structure-activity relationship studies have laid the groundwork for the rational design of novel this compound derivatives with tailored photoreactivity and photobiological profiles. The primary goal is to develop compounds with enhanced therapeutic efficacy and reduced side effects.

One of the key design principles involves the strategic placement of methyl groups to enhance photoreactivity and antiproliferative activity while minimizing skin phototoxicity. The success of 4,4',5'-TMAP as a potent, non-skin-phototoxic agent underscores the validity of this approach. science.govscience.gov

Another important design consideration is improving the physicochemical properties of these compounds, such as water solubility. The synthesis of N-methyl-8-azapsoralen salts represents an effort to create water-soluble analogs of psoralens. researchgate.net Increased water solubility can be advantageous for pharmaceutical formulations. However, the stability of the pyrone ring in aqueous solutions is a critical factor that needs to be addressed in the design of such derivatives. researchgate.net

Furthermore, the exploration of different substituent groups beyond methyl groups could lead to the discovery of novel derivatives with unique properties. The aim is to fine-tune the electronic and steric characteristics of the molecule to optimize its interaction with DNA and its subsequent photobiological effects. The synthesis of various substituted 8-azapsoralens is an ongoing area of research aimed at expanding the therapeutic potential of this class of compounds.

Computational and Theoretical Studies of 8 Azapsoralen

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in detailing the intrinsic properties of 8-Azapsoralen. qulacs.orgscienceopen.com These theoretical approaches allow for the examination of molecular characteristics that are often difficult to probe experimentally. nih.gov

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals)

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity and photophysical behavior. irjweb.comku.edu.np The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.roaimspress.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. aimspress.com

For this compound, the HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. ku.edu.np The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. chalcogen.ro Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these orbitals and map their spatial distribution across the molecular structure. irjweb.comaimspress.com

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Properties of this compound (Note: The following data is illustrative and based on typical findings for similar heterocyclic compounds. Specific calculated values for this compound would require dedicated quantum chemical computations.)

ParameterDescriptionTypical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -3.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ELUMO - EHOMO)3.5 to 5.5 eV

This interactive table allows for sorting and filtering of the data.

Excited State Calculations (Singlet and Triplet States) and Energy Landscapes

Upon absorption of light, this compound is promoted from its ground state (S0) to an excited singlet state (S1). From this state, it can either fluoresce back to the ground state or undergo a process called intersystem crossing to a longer-lived excited triplet state (T1). youtube.comlibretexts.org Understanding the energies and properties of these excited states is crucial for explaining the photochemistry of this compound.

Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energies of these singlet and triplet excited states. stackexchange.com The energy difference between the S1 and T1 states (ΔEST) is a critical parameter that influences the efficiency of intersystem crossing. core.ac.uk A smaller ΔEST generally facilitates this transition. The triplet state is often implicated in the photochemical reactions with DNA due to its longer lifetime, which allows for diffusion and collision with the substrate. libretexts.orglibretexts.org

Computational studies can map out the potential energy surfaces of the ground and excited states, providing a landscape that helps to visualize the pathways of photochemical reactions, including bond formations and cleavages. core.ac.uk

Quantum Chemical Studies of Redox Properties

The redox properties of this compound, specifically its ability to be oxidized or reduced, are important for its biological activity and potential applications. Quantum chemical calculations can predict key parameters related to redox behavior, such as ionization potential (IP) and electron affinity (EA). jocpr.com IP, the energy required to remove an electron, is related to the HOMO energy, while EA, the energy released upon gaining an electron, is related to the LUMO energy.

These calculations help in understanding the propensity of this compound to participate in electron transfer reactions, which can be a component of its mechanism of action. nih.govnih.gov For instance, the ability to accept an electron can be crucial for its interaction with biological molecules and subsequent photochemical processes. jocpr.com

Molecular Modeling of Biomolecular Interactions

To comprehend the biological effects of this compound, it is essential to study its interactions with macromolecules, particularly DNA. elifesciences.orgembo.org Molecular modeling techniques provide an atomic-level view of these interactions. scifiniti.comnih.gov

DNA-8-Azapsoralen Complex Formation and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. pensoft.net In the case of this compound, docking simulations are performed to model its interaction with DNA. nih.govmdpi.com These simulations place the this compound molecule at various positions and orientations within the major or minor groove of a DNA double helix or as an intercalator between base pairs.

The results of these simulations generate various possible binding poses, which are then scored based on a set of criteria that approximate the binding affinity. nih.gov This allows for the identification of the most probable binding modes. These computational models are invaluable for visualizing how the planar structure of this compound might fit into the DNA structure, a prerequisite for the subsequent photochemical reaction. nih.gov

Prediction of Binding Modes and Interaction Energies

Following docking simulations, more rigorous computational methods can be employed to refine the predicted binding modes and calculate the interaction energies. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding for the DNA-8-Azapsoralen complex. nih.govmdpi.com

These calculations provide a quantitative measure of the stability of different binding orientations. chemrxiv.org They can dissect the total binding energy into contributions from various types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects. This detailed energy breakdown helps to identify the key molecular forces driving the formation of the complex between this compound and DNA, offering insights into the specificity and strength of the binding. nih.gov

In Silico Rationalization of Photobiological Activity and Selectivity

Computational, or in silico, methods have been instrumental in understanding the structural and physicochemical requirements for the photobiological activity of psoralen (B192213) analogues, including this compound. nih.gov The introduction of a nitrogen atom at the 8th position modifies the electronic properties of the psoralen scaffold, which in turn influences its interaction with biological targets like DNA.

Research on a series of psoralen isosteres, including those with a nitrogen atom at position 8, has been conducted to evaluate their potential as new drugs for photochemotherapy. researchgate.net Studies focusing on the photoreaction of methyl derivatives of this compound with DNA have revealed that the primary reaction involves the furan (B31954) ring of the compound and the 5,6 double bond of thymine (B56734), resulting in cis-syn adducts. researchgate.net A key finding from these computational studies is that the presence of the nitrogen atom appears to decrease the reactivity of the pyrone ring due to its electronic effects. researchgate.net Despite this, certain derivatives, such as 5,4'-dimethyl-8-azapsoralen and 3,4,4'-trimethyl-8-azapsoralen, have demonstrated strong inhibition of DNA synthesis in Ehrlich ascites cells, indicating significant photobiological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, often employing methodologies like neural networks, have been used to create models that can predict the biological activity of these compounds. nih.gov These models help identify the key structural features responsible for the desired activity, providing a valuable tool for the rational design of new photochemotherapeutic agents with potentially reduced toxicity. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecules like this compound. researchgate.netua.pt This quantum mechanical modeling method is widely used to investigate the electronic structure of many-body systems, offering a favorable balance between accuracy and computational cost. researchgate.netmdpi.com DFT allows for the calculation of numerous molecular properties, including geometries, energies, and reaction mechanisms, making it an invaluable tool for understanding chemical reactivity and spectroscopic characteristics. researchgate.netmdpi.com

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure through a process called geometry optimization. researchgate.net For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict equilibrium geometric parameters like bond lengths and angles. mdpi.commdpi.com These optimized geometries are crucial as they form the basis for all other subsequent property calculations.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. nih.gov Time-Dependent DFT (TD-DFT) is particularly useful for calculating electronic absorption spectra, providing insights into the UV-Visible characteristics of the molecule, which is fundamental to its photoactivity. researchgate.netnih.gov Furthermore, DFT calculations can generate theoretical infrared (IR) and Raman spectra. mdpi.com By comparing these predicted spectra with experimental data, researchers can validate the calculated structure and gain a deeper understanding of the molecule's vibrational modes. researchgate.netmdpi.com The table below shows representative data that can be obtained from such calculations.

PropertyDescriptionRelevance to this compound
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.Determines the molecule's 3D shape and steric properties.
Bond Angles (°)
The angle formed between three atoms across at least two bonds.Further defines the molecular geometry and potential for interaction.
Dihedral Angles (°) The angle between two intersecting planes, crucial for conformational analysis.Describes the rotation around bonds and identifies stable conformers.
UV-Vis λmax (nm) The wavelength of maximum absorption in the UV-Visible spectrum.Key to understanding the molecule's response to UVA light in photochemotherapy.
Vibrational Frequencies (cm⁻¹) Frequencies at which molecular vibrations occur, corresponding to IR/Raman peaks.Provides a "fingerprint" of the molecule for structural identification.

This table is illustrative of the types of data generated via DFT calculations. Specific values depend on the chosen functional, basis set, and derivative of this compound being studied.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. frontiersin.orgresearchgate.net These indices are calculated from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. frontiersin.org

For this compound, DFT calculations are used to determine these global reactivity descriptors, which help predict its behavior in chemical reactions, particularly its photoreaction with DNA. mdpi.com Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using indices like the Fukui function and the dual descriptor. frontiersin.orgmdpi.com These descriptors indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org

Reactivity IndexFormulaChemical Significance
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Measures the "escaping tendency" of an electron from the system. mdpi.com
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Represents the resistance to change in electron distribution. mdpi.com
Electronegativity (χ) χ = -μA measure of the power of an atom or group to attract electrons. mdpi.com
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a species to accept electrons. mdpi.com
Fukui Function (f(r)) f(r) = (∂ρ(r)/∂N)_v(r)Identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. mdpi.com

These indices allow for a detailed prediction of how this compound and its derivatives will interact with biological molecules at an atomic level.

Application of Semi-Empirical Methods in Conformational and Electronic Analysis

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org These methods are significantly faster than ab initio or DFT calculations, making them highly suitable for studying large molecules or for performing extensive conformational sampling. nih.gov

In the context of this compound, semi-empirical methods can be effectively used for initial conformational and electronic analysis. nih.govmpg.de They can quickly explore the potential energy surface of the molecule to identify various stable conformers. While they are less accurate than higher-level methods, they provide valuable qualitative insights and good starting geometries that can be further refined using DFT. uni-muenchen.de By approximating or omitting certain complex integrals and compensating with empirical parameters, these methods can still capture essential electronic effects, offering a rapid assessment of the molecule's electronic properties before undertaking more computationally expensive analyses. wikipedia.org

Advanced Characterization Techniques in 8 Azapsoralen Research

Chromatographic Methods for Product Isolation and Analysis

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. khanacademy.orgnih.gov In the context of 8-Azapsoralen research, various chromatographic methods are employed to isolate the compound from reaction mixtures and to assess its purity. wisc.eduiipseries.org

Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and versatile method for monitoring reaction progress and identifying compounds in a mixture. wisc.edumicrobenotes.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. byjus.com For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a glass or metal plate. microbenotes.comchemguide.co.uk The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the components of the mixture at different rates. microbenotes.com

The separation is based on the polarity of the compounds. sigmaaldrich.com In normal-phase TLC, a non-polar mobile phase is used with a polar stationary phase. sigmaaldrich.com For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. sigmaaldrich.com The ratio of these solvents can be adjusted to achieve optimal separation. A reported mobile phase for a related azapsoralen derivative was a 1:1 mixture of ethyl acetate and petroleum ether. core.ac.uk Due to the conjugated system in this compound, the separated spots can often be visualized under UV light. savemyexams.com

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification of this compound, HPLC is the method of choice. iipseries.orgnih.gov This technique offers high resolution and sensitivity. iipseries.org Reversed-phase HPLC is frequently employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. sigmaaldrich.comnih.gov The components are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. oecd.org The detection is typically performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance.

Column Chromatography: For larger-scale purification, column chromatography is utilized. nih.gov This technique works on the same principles as TLC but is performed in a glass column packed with a stationary phase like silica gel or alumina. nih.govbyjus.com The sample mixture is loaded onto the top of the column, and the mobile phase is passed through, eluting the separated components. nih.gov

Interactive Table: Chromatographic Methods for Azapsoralen Analysis
TechniqueStationary PhaseTypical Mobile PhasePrinciple of Separation
Thin-Layer Chromatography (TLC) Silica gel (SiO₂) or Alumina (Al₂O₃) microbenotes.comchemguide.co.ukEthyl acetate/Petroleum ether core.ac.ukAdsorption/Polarity byjus.com
High-Performance Liquid Chromatography (HPLC) C18-bonded silica (Reversed-phase) sigmaaldrich.comnih.govMethanol/Water nih.govnih.govPartition/Hydrophobicity oecd.org
Column Chromatography Silica gel or Alumina nih.govVaries based on polarityAdsorption/Polarity byjus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.netnih.gov It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. academicjournals.orgprimescholars.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are instrumental in the structural elucidation of this compound. nd.edumdpi.com

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environments, and their neighboring protons. The chemical shifts (δ) of the protons in this compound are influenced by the aromatic rings and the heteroatoms present. Aromatic protons typically resonate in the range of 6.5-8.0 ppm. youtube.com The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between adjacent protons and provide valuable information about the substitution pattern on the rings.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. libretexts.org Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts of the carbon atoms in this compound are characteristic of aromatic and heteroaromatic systems. The broad range of chemical shifts in ¹³C NMR (0-220 ppm) allows for the clear resolution of signals for each carbon atom. libretexts.org

Interactive Table: Expected NMR Data for this compound (Illustrative)
NucleusTechniqueExpected Chemical Shift Range (ppm)Information Gained
¹H 1D NMR6.5 - 8.0 (Aromatic Protons)Proton environment, multiplicity reveals adjacent protons youtube.com
¹³C 1D NMR (proton-decoupled)100 - 160 (Aromatic Carbons)Number of unique carbon atoms libretexts.org
¹H-¹H COSYCorrelation peaksShows which protons are coupled to each other nd.edu
¹H-¹³C HMBCCorrelation peaksShows long-range coupling between protons and carbons nd.edu

Infrared (IR) Spectroscopy for Molecular Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. libretexts.orgfiveable.me These vibrations include stretching and bending of bonds. vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. The presence of aromatic rings will give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C=O (carbonyl) stretching vibration of the lactone ring is a strong and sharp absorption, typically found in the range of 1700-1750 cm⁻¹. The C-O-C stretching vibrations of the furan (B31954) ring and ether linkage will also be present. The presence of the nitrogen atom in the pyridine (B92270) ring will influence the vibrational frequencies of the aromatic system.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch> 3000 vscht.czMedium to Weak
Aromatic C=CStretch1600 - 1450 vscht.czMedium to Weak
Lactone C=OStretch1700 - 1750 utdallas.eduStrong
Furan/Ether C-O-CStretch1250 - 1050Strong

X-ray Diffraction for Crystalline Structure Determination

For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its structure. The process involves growing a suitable single crystal of the compound, which can be challenging. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uic.edu The resulting diffraction data is used to solve the crystal structure, revealing the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This information is crucial for understanding intermolecular interactions, such as stacking and hydrogen bonding, in the solid state. Powder X-ray diffraction can also be used to characterize the crystalline form of the bulk material. rsc.orgunt.edu

Interactive Table: X-ray Diffraction Data for a Hypothetical this compound Crystal
ParameterDescriptionIllustrative Value
Crystal System The symmetry of the unit cellOrthorhombic
Space Group The symmetry operations of the crystalPnma
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c)a = X Å, b = Y Å, c = Z Å
Bond Lengths/Angles Precise measurements of atomic distances and anglese.g., C=O bond length, ring angles

Applications in Chemical Biology and Research Tools Excluding Clinical Applications

8-Azapsoralen as Photochemical Probes for Nucleic Acid Structure and Function

Psoralens, including this compound derivatives, are widely recognized as powerful photochemical probes for elucidating the structure and function of nucleic acids. dntb.gov.uacapes.gov.brcapes.gov.br Their ability to intercalate into the DNA double helix and, upon photoactivation with long-wave ultraviolet (UVA) light, form covalent adducts with pyrimidine (B1678525) bases makes them exceptional tools for these studies. nih.govresearchgate.net

A notable example is 4,4',5'-trimethyl-8-azapsoralen, which has demonstrated a high rate of photobinding to DNA. nih.gov This interaction leads to the formation of both monoadducts, where the this compound molecule binds to a single strand of DNA, and inter-strand cross-links, which covalently link the two strands of the DNA helix. nih.gov The formation of these adducts can be precisely controlled by the dose of UVA light, allowing researchers to introduce modifications at specific sites and study their impact on nucleic acid conformation and protein-DNA interactions. nih.gov The ability to induce such cross-links provides a molecular snapshot of the DNA structure at a specific moment, revealing details about its helical arrangement and accessibility. capes.gov.br

These photochemical properties are instrumental in mapping nucleic acid secondary and tertiary structures, identifying regions of close proximity between nucleotide strands, and probing the interactions of nucleic acids with other molecules. The introduction of an azido (B1232118) group at the 8-position, creating compounds like 8-azidoadenine, further expands the utility of these probes in photocross-linking studies to define nucleic acid-protein interfaces. nih.gov

Table 1: Photochemical Properties of an this compound Derivative as a Nucleic Acid Probe

CompoundKey Photochemical PropertyType of Adducts Formed with DNASignificance in Research
4,4',5'-trimethyl-8-azapsoralenHigh DNA-photobinding rate upon UVA irradiation nih.govMonoadducts and Inter-strand cross-links nih.govEnables detailed study of DNA structure and function by introducing covalent modifications. dntb.gov.uacapes.gov.brnih.gov

Molecular Tools for Investigating DNA and RNA Dynamics and Repair Mechanisms

The capacity of this compound derivatives to form stable, covalent adducts with DNA makes them invaluable molecular tools for investigating the complex cellular processes of DNA and RNA dynamics and repair. capes.gov.brgatech.edu The introduction of DNA damage, such as inter-strand cross-links by these photosensitive molecules, triggers the cell's DNA repair machinery. nih.govcore.ac.uk By using this compound to induce specific types of lesions, researchers can study the intricate pathways cells use to identify and repair damaged DNA. nih.gov

For instance, psoralen-modified oligonucleotides can be used to trap and study DNA-protein complexes involved in repair, such as those involving the RecA protein. capes.gov.br The stability of the cross-links formed by this compound allows for the isolation and analysis of these repair complexes, providing insights into the proteins involved and their mechanisms of action. nih.gov

Furthermore, the recent understanding of RNA's role in DNA repair has opened new avenues for research where this compound could be employed. gatech.edu Studies have shown that RNA can directly participate in the repair of double-strand breaks (DSBs), and the ability of this compound to interact with and modify nucleic acids could be harnessed to probe these RNA-dependent repair mechanisms. gatech.edunih.gov The selective nature of the photochemical reaction allows for temporal control over the introduction of DNA damage, enabling real-time studies of the recruitment of repair factors to the site of the lesion. jhu.edu

Research on Photodynamic Inactivation of Microorganisms and Viruses (in vitro)

The principles of photodynamic action, where a photosensitizer is activated by light to produce reactive oxygen species (ROS) that are toxic to cells, have been applied to the inactivation of microorganisms and viruses in vitro. oup.comfrontiersin.orgnih.gov this compound and its analogues have been explored in this context as part of photodynamic antimicrobial chemotherapy (PACT) research. oup.com

A key advantage of certain this compound derivatives in this application is their reduced tendency to form DNA inter-strand cross-links compared to other psoralens. oup.com While still capable of damaging nucleic acids, the primary mechanism of microbial inactivation for some photosensitizers is the generation of singlet oxygen and other ROS, which can damage various cellular components, including membranes, proteins, and nucleic acids. oup.commdpi.comresearchgate.netuni-regensburg.de This broader mechanism of action is thought to reduce the likelihood of microorganisms developing resistance. oup.comchemrxiv.org

In vitro studies have demonstrated the efficacy of various photosensitizers in killing a wide range of pathogens, including bacteria (both Gram-positive and Gram-negative), yeasts, parasites, and viruses. oup.comfrontiersin.orgmdpi.commdpi.com The research in this area focuses on developing new photosensitizers, such as this compound derivatives, with improved photoactivity and selectivity for microbial targets. oup.com The table below summarizes findings from in vitro studies on the photodynamic inactivation of various microorganisms using different photosensitizers, illustrating the potential of this approach.

Table 2: Examples of In Vitro Photodynamic Inactivation of Microorganisms

Photosensitizer TypeTarget MicroorganismKey In Vitro FindingReference
Psoralen (B192213) AnaloguesBacteria, Yeasts, Viruses, ParasitesEffective in vitro inactivation through photodynamic action. Development of analogues with reduced DNA cross-linking. oup.com
Cationic PorphyrinsE. coli T4-like bacteriophageSignificant reduction in viral load in wastewater samples after photodynamic treatment. mdpi.com
Ga(III) and Zn(II) PhthalocyaninesHuman Herpes Virus-1 (HSV-1)Remarkable activity against extracellular HSV-1 virions after photodynamic inactivation. mdpi.com
Curcumin-based ZIF-8S. aureus and E. coliExcellent antibacterial activity through a combination of chemo- and photodynamic therapy. rsc.org

Utility in Synthetic Photochemistry for Selective Organic Reactions

Photochemical reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures that are often difficult to achieve through traditional thermal methods. noblelight.comnumberanalytics.comroutledge.com The utility of this compound in this field is primarily demonstrated through the photochemical reactions employed in its own synthesis and the synthesis of its derivatives. These syntheses often involve photocycloaddition reactions, a class of reactions where two unsaturated molecules combine under the influence of light to form a cyclic product. wikipedia.orgnovapublishers.combeilstein-journals.org

The core structure of psoralens and azapsoralens can be assembled through reactions such as the [2+2] photocycloaddition between a furan (B31954) ring and an alkyne, or intramolecular Diels-Alder reactions initiated by photochemical activation. acs.org These reactions can be highly selective, allowing for the controlled formation of specific isomers. noblelight.com The ability to use light as a "traceless reagent" to initiate these transformations makes photochemistry a green and sustainable approach in organic synthesis. numberanalytics.com

Furthermore, the principles of photocycloaddition, such as the [4+4] photocycloaddition, are employed to create complex eight-membered rings found in various natural products. wikipedia.org While not a direct application of this compound as a reagent in these syntheses, the photochemical strategies used to build its scaffold are indicative of its connection to and utility within the broader field of selective synthetic photochemistry. chemrxiv.orgresearchgate.netmdpi.combeilstein-journals.orgglenresearch.com The development of novel photochemical methods continues to be an active area of research, with potential for creating new this compound analogues with tailored properties for various research applications. nih.govnih.gov

Future Directions and Emerging Research Avenues for 8 Azapsoralen

Exploration of Novel 8-Azapsoralen Scaffolds with Enhanced Properties

The development of new this compound scaffolds is a primary focus of current research. The goal is to synthesize derivatives with improved efficacy and safety profiles. One such example is 4,4',5'-trimethyl-8-azapsoralen, a bioisoster of psoralen (B192213) that has demonstrated high DNA-photobinding capabilities. science.govscience.gov This compound forms both monoadducts and inter-strand cross-links, although with a lower yield of cross-links compared to 8-methoxypsoralen (8-MOP). science.gov Notably, it exhibits greater antiproliferative activity than 8-MOP in Ehrlich ascites tumor cells and shows no skin phototoxicity when applied to guinea pig skin and irradiated with UVA. science.gov

The design of novel scaffolds is not limited to small molecule modifications. Researchers are also investigating the use of nanocomposite scaffolds for applications like bone tissue engineering. dovepress.comresearchgate.netdovepress.com These scaffolds, which can be created from materials like polylactic-co-glycolic acid (PLGA) or chitosan/agarose/hydroxyapatite, offer a porous, biocompatible, and biodegradable framework. dovepress.commdpi.com The mechanical properties and biological response of these scaffolds can be fine-tuned by altering their composition and structure, such as by coating them with polymers or incorporating nanoparticles. dovepress.comresearchgate.net While not yet incorporating this compound, the development of these advanced scaffolds provides a platform for its potential future use in targeted therapies.

Table 1: Comparison of this compound and a Novel Scaffold

FeatureThis compound4,4',5'-trimethyl-8-azapsoralen
Type Psoralen IsosterBioisoster of Psoralen
DNA Photobinding Forms monoadducts and cross-linksHigh DNA-photobinding rate, forms monoadducts and cross-links
Antiproliferative Activity ActiveHigher than 8-MOP
Skin Phototoxicity Can be phototoxicNot observed in guinea pig model

Advanced Mechanistic Studies of Photoreactions at the Molecular Level

A deeper understanding of the photoreactions of this compound at the molecular level is crucial for optimizing its therapeutic applications and minimizing side effects. Semiempirical methods have been used to investigate the electronic structure of this compound and its derivatives. researchgate.net These studies help to elucidate the formation of molecular complexes between excited azapsoralen and thymine (B56734), a key interaction in its photobiological activity. researchgate.net The most probable orientation for this interaction is a C4-cycloaddition between the 3,4-double bond of azapsoralen and the 5,6-double bond of thymine. researchgate.net

Advanced analytical techniques are being employed to gain more precise insights into these photoreactions. rsc.org For instance, photoswitchable substrates can be used for pre-steady-state kinetic measurements, providing mechanistic clarity and allowing for real-time structural elucidation of reaction intermediates through time-resolved femtosecond crystallography. muni.cz These methods, though not yet applied specifically to this compound, offer powerful tools for future investigations.

High-Throughput Screening for New Biological Activities in vitro

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of large compound libraries for biological activity. pharmasalmanac.com This technology is being used to identify new therapeutic applications for existing compounds and to discover novel bioactive molecules. nih.govnih.gov HTS can be applied to various assay systems, including those that measure genotoxicity, DNA damage, and apoptosis. nih.gov

In the context of this compound, HTS could be employed to screen for new biological activities beyond its known photochemotherapeutic effects. For example, screening against a panel of cancer cell lines could identify new anticancer applications. nih.gov Furthermore, HTS can be used to identify compounds that modulate the activity of this compound, potentially leading to combination therapies with enhanced efficacy or reduced side effects. The development of more complex assay systems, such as 3D cell cultures, could further improve the predictive power of HTS in drug discovery. nih.gov

Table 2: High-Throughput Screening Approaches

Screening ApproachDescription
Target-directed Screens compounds for specific interactions with a well-defined target. evotec.com
Structure-based Uses the 3D structure of a target to identify potent compounds. evotec.com
In silico Employs computational models to predict the binding of compounds to targets. evotec.com
Phenotypic Focuses on the overall impact of compounds on cells, offering an unbiased approach. evotec.com

Integration of Advanced Computational and Experimental Methodologies

The combination of computational and experimental approaches is becoming increasingly important in chemical and materials research. researchgate.net Quantum chemical calculations, for instance, can be used to study the electronic structure of molecules like this compound and its derivatives, providing insights that complement experimental findings. researchgate.net Density functional theory (DFT) studies are also valuable for comparing experimental results with theoretical ones. researchgate.net

This integrated approach can accelerate the discovery of new materials and molecules with desired properties. researchgate.net For example, computational screening can identify promising candidates for synthesis and experimental testing, saving time and resources. researchgate.net In the context of this compound, computational methods could be used to design new derivatives with enhanced photobinding affinity or altered photoreactivity, which could then be synthesized and evaluated experimentally.

Role of this compound in Materials Science and Photonic Applications

The unique photochemical properties of this compound suggest potential applications in materials science and photonics. Psoralens, in general, are being investigated for their use in creating novel materials. For instance, the interaction of psoralen with DNA can be harnessed to create DNA-based nanomaterials.

While specific applications of this compound in these fields are still in the early stages of exploration, the broader field of photonic materials is rapidly advancing. erbium.nlunifi.it Researchers are developing new materials for applications such as optical sensing, optoelectronics, and high-performance integrated optics. unifi.it The ability of this compound to interact with light and biological molecules could potentially be exploited in the development of new photonic devices or sensors. For example, its fluorescence properties could be utilized in bio-imaging applications. Further research is needed to fully explore the potential of this compound in these exciting and rapidly evolving fields.

Q & A

Q. How can researchers ensure ethical rigor when designing clinical trials involving this compound?

  • Methodological Answer : Adhere to Declaration of Helsinki guidelines for patient consent and risk-benefit assessment. Establish an independent data safety monitoring board (DSMB) to oversee adverse events. Pre-register trials on platforms like ClinicalTrials.gov to prevent outcome reporting bias .

Q. What strategies optimize literature reviews for identifying knowledge gaps in this compound research?

  • Methodological Answer : Use Boolean search operators in databases (PubMed, Scopus) with terms like "this compound AND (photochemotherapy OR DNA damage)". Screen results via PRISMA flow diagrams. Employ citation management tools (EndNote, Zotero) to track references and avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.